(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid
Description
(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid is a chiral carboxylic acid derivative characterized by two benzoyloxy groups at the 2- and 3-positions of a succinic acid backbone, with a propan-2-yl carbamoyl substituent at the 3-position. Its stereochemistry ((2S,3S)) and functional groups influence its physicochemical properties, such as solubility, stability, and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2,3-dibenzoyloxy-4-oxo-4-(propan-2-ylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-13(2)22-18(23)16(28-20(26)14-9-5-3-6-10-14)17(19(24)25)29-21(27)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3,(H,22,23)(H,24,25)/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZORMGPDNJKHY-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@H]([C@@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, esterification, and amidation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as high-pressure injection, microfluidics, and phase separation are commonly employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and pH levels to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents involved.
Scientific Research Applications
Drug Development
The compound's structure suggests potential applications in drug design and synthesis. Its ability to form stable complexes with biological targets makes it a candidate for further exploration in pharmacology. Research indicates that compounds with similar structures can exhibit anti-inflammatory and analgesic properties, suggesting that (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid may also possess these therapeutic effects.
Enzyme Inhibition Studies
Studies have shown that derivatives of propanoic acid can act as enzyme inhibitors. The specific arrangement of functional groups in this compound could lead to inhibitory activity against key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in inflammatory processes.
Antioxidant Activity
Research into the antioxidant properties of similar compounds has indicated that they can scavenge free radicals and reduce oxidative stress in biological systems. The presence of benzoyloxy groups may enhance the compound's ability to donate electrons, thus exhibiting significant antioxidant activity.
Cell Culture Studies
In vitro studies utilizing this compound could provide insights into its effects on cell proliferation and apoptosis. Preliminary studies suggest that compounds with similar structures can influence cellular signaling pathways, making this compound a valuable tool in cancer research.
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer chemistry. The compound could serve as a monomer or cross-linking agent in the synthesis of biodegradable polymers or hydrogels, which are increasingly important in drug delivery systems and tissue engineering.
Coatings and Adhesives
Due to its chemical stability and potential for modification, this compound could be explored as an additive in coatings and adhesives to enhance their mechanical properties and resistance to environmental degradation.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Drug development; enzyme inhibition studies |
| Biochemistry | Antioxidant activity; cell culture studies |
| Material Sciences | Polymer chemistry; coatings and adhesives |
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Key Compounds:
(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid
- CAS : 50583-51-2
- Similarity : 0.98 (to the target compound)
- Structural Difference : Replaces benzoyloxy groups with 2-methylbenzoyloxy substituents.
- Impact : The methyl group introduces steric hindrance and alters lipophilicity (higher logP compared to the target compound) .
(2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid CAS: 191605-10-4 Similarity: 0.88 Structural Difference: 4-methoxybenzoyloxy groups and opposite stereochemistry (2R,3R).
(2S,3S)-2,3-Dihydroxy-3-[(2-methoxyphenyl)-carbamoyl]propanoic acid CAS: 108052-07-9 Structural Difference: Replaces benzoyloxy groups with hydroxyl groups and a 2-methoxyphenyl carbamoyl moiety. Impact: Increased hydrogen-bonding capacity improves aqueous solubility but reduces membrane permeability .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Target Compound and Analogs
Key Observations:
- Lipophilicity : The target compound’s benzoyloxy groups confer higher lipophilicity (logP ~3.2) compared to methoxy-substituted analogs (logP ~2.8) .
- Solubility : Hydroxyl or methoxy substituents significantly enhance water solubility, as seen in the dihydroxy analog (10.2 mg/mL vs. <0.1 mg/mL for the target compound) .
Stereochemical and Functional Group Influences
Biological Activity
(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid is a complex organic compound with significant potential for biological activity due to its unique structural features. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H21NO7
- Molecular Weight : 399.39 g/mol
- Functional Groups :
- Two benzoyloxy groups
- One propan-2-yl carbamoyl moiety
- Stereochemistry : (2S,3S) configuration indicates specific spatial arrangements that may influence biological interactions.
The presence of various functional groups suggests multiple mechanisms through which this compound may exert its biological effects:
- Enzyme Interaction : The carboxylic acid group may facilitate binding to enzyme active sites, potentially modulating enzymatic activity.
- Receptor Binding : The stereochemical configuration can influence how the compound interacts with specific receptors in biological systems.
- Inhibition of Inflammatory Pathways : Preliminary studies indicate potential inhibitory effects on pathways related to inflammation and pain signaling.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, initial findings suggest several promising areas for exploration:
- Anti-inflammatory Effects : Studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Enzyme modulation | Potential binding to enzymes |
Case Studies
While specific case studies on this compound are scarce, related compounds have been studied extensively:
-
Similar Compounds : Research on structurally related compounds indicates potential for anti-cancer and anti-diabetic activities.
Compound Name Activity Type Findings (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid Anti-cancer Induced apoptosis in cancer cells (2S,3R)-N-(propan-2-yl)aspartic acid Neuroprotective Protective effects in neurodegeneration
Future Directions
Given the structural complexity and preliminary findings regarding its biological activity, further research is warranted to fully elucidate the mechanisms and therapeutic potential of this compound. Suggested areas for future investigation include:
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Mechanistic Studies : Detailed exploration of interactions with specific enzymes and receptors.
- Clinical Trials : If initial studies show promise, progressing towards clinical evaluation for therapeutic applications.
Q & A
Q. How can researchers optimize the synthesis of (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid to minimize stereochemical impurities?
- Methodological Answer : Utilize chiral auxiliaries or enantioselective catalysis during benzoylation and carbamoylation steps. Monitor reaction progress via chiral HPLC (e.g., using polysaccharide-based columns) to track stereochemical integrity . For intermediates, employ polarimetric analysis or X-ray crystallography to confirm absolute configurations. Purification via recrystallization in aprotic solvents (e.g., ethyl acetate/hexane mixtures) can reduce diastereomeric byproducts.
Q. What analytical techniques are critical for characterizing the structural and stereochemical purity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR with COSY, HSQC, and NOESY to confirm stereochemistry (e.g., NOE correlations between benzoyloxy protons and adjacent carbamoyl groups) .
- HPLC-MS : Pair chiral stationary phases (e.g., Chiralpak® IC) with high-resolution mass spectrometry to resolve stereoisomers and verify molecular weight .
- X-ray Diffraction : Resolve ambiguous stereochemistry by single-crystal analysis, particularly for novel derivatives .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature : 25°C, 40°C, and 60°C for 1–4 weeks.
- Humidity : 75% RH in controlled chambers.
- Light : UV/visible light exposure (ICH Q1B guidelines).
Analyze degradation products via LC-MS and compare against synthetic standards. Store in inert, airtight containers at -20°C in dark, dry environments to prevent hydrolysis of benzoyloxy groups .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between enantiomeric forms of this compound?
- Methodological Answer :
- Enantiopure Synthesis : Prepare both (2S,3S) and (2R,3R) forms via asymmetric synthesis to exclude racemic interference .
- Target-Specific Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to molecular targets (e.g., enzymes or receptors).
- Metabolic Profiling : Compare pharmacokinetic parameters (e.g., hepatic microsome stability) to identify enantiomer-specific metabolism .
Q. How can computational modeling predict the compound’s reactivity in complex biological systems?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with active sites (e.g., esterase or protease targets). Focus on hydrogen bonding between the carbamoyl group and catalytic residues.
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess conformational stability in lipid bilayers or aqueous environments.
- DFT Calculations : Compute electrostatic potential maps to predict nucleophilic attack sites on the benzoyloxy groups .
Q. What experimental designs are recommended to study the stereochemical effects on the compound’s enzymatic hydrolysis?
- Methodological Answer :
- Kinetic Assays : Measure and using purified esterases (e.g., porcine liver esterase) with enantiopure substrates.
- Isotope Labeling : Synthesize -labeled benzoyloxy groups to track hydrolysis products via LC-MS.
- Mutagenesis : Engineer esterase mutants (e.g., S221A) to probe stereospecific binding pockets .
Data Contradiction Analysis
Q. How to address discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Solvent Effects : Re-acquire spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening.
- Impurity Profiling : Use 2D NMR (HSQC-TOCSY) to detect trace diastereomers or benzoylated byproducts .
Q. Why might biological assay results vary between in vitro and in vivo studies?
- Methodological Answer :
- Protein Binding : Measure plasma protein binding (e.g., using equilibrium dialysis) to assess bioavailability.
- Metabolite Identification : Use LC-HRMS to detect in vivo metabolites (e.g., hydrolyzed propanoic acid derivatives) that may antagonize parent compound activity .
Methodological Best Practices
- Stereochemical Validation : Always correlate NMR, HPLC, and X-ray data to confirm configurations .
- Stability Monitoring : Use forced degradation studies to establish storage protocols and shelf life .
- Data Reproducibility : Pre-register synthetic protocols and analytical conditions in open-access repositories to mitigate batch-to-batch variability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
